N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
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Overview
Description
N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is a synthetic organic compound characterized by the presence of a benzylthio group, a trichloroethyl group, and a tert-butylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 1-(benzylthio)-2,2,2-trichloroethanamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines or thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trichloroethyl group may also interact with cellular components, leading to alterations in cellular processes. Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzylthio)-2,2-dichloroethyl]-2-bromobenzamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides
Uniqueness
N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H22Cl3NOS |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-(1-benzylsulfanyl-2,2,2-trichloroethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C20H22Cl3NOS/c1-19(2,3)16-11-9-15(10-12-16)17(25)24-18(20(21,22)23)26-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3,(H,24,25) |
InChI Key |
FHUPQXSQJORPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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